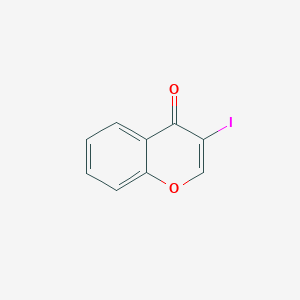

3-Iodo-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDBDDKQJHHRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447787 | |

| Record name | 3-Iodo-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-34-2 | |

| Record name | 3-Iodo-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-IODOCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 3-Iodo-4H-chromen-4-one Scaffold

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Iodo-4H-chromen-4-one

The 4H-chromen-4-one, or chromone, framework is a privileged heterocyclic system found in a multitude of natural products and pharmacologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, making them highly attractive scaffolds in drug discovery.[3][4][5][6] The strategic introduction of an iodine atom at the C-3 position transforms the parent chromone into a versatile and highly reactive building block: this compound.

This guide provides an in-depth exploration of the chemical properties of this compound, with a focus on its synthetic utility for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, spectroscopic signature, and, most critically, its reactivity as a substrate in modern cross-coupling chemistry, which unlocks the door to vast libraries of novel chromone derivatives.

Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectroscopic properties of a core scaffold is paramount before its deployment in a synthetic campaign.

Physicochemical Properties

This compound is a solid at room temperature with characteristics that make it suitable for a wide range of organic transformations. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅IO₂ | PubChem[7] |

| Molecular Weight | 272.04 g/mol | PubChem[7] |

| Exact Mass | 271.93343 Da | PubChem[7] |

| XLogP3-AA | 2.2 | PubChem[7] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |

Spectroscopic Characterization

Spectroscopic analysis confirms the structure of this compound. The key features are:

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, typically between δ 7.4 and 8.3 ppm. A characteristic downfield doublet of doublets around δ 8.2 ppm corresponds to the H-5 proton, which is deshielded by the adjacent carbonyl group.

-

¹³C NMR: The carbon spectrum shows a distinctive signal for the carbonyl carbon (C-4) around δ 174-175 ppm. The carbon bearing the iodine (C-3) appears at a significantly shielded position, often around δ 88-93 ppm, due to the heavy atom effect.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretching vibration of the γ-pyrone ring, typically observed in the range of 1630-1660 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the exact mass of the molecule (271.9334).[7]

Synthesis of this compound

The primary synthetic routes to 3-iodochromones involve the cyclization of appropriately substituted precursors. A common and effective method is the iodine-mediated heterocyclization of β-ketoenamines or related enaminones derived from 2'-hydroxyacetophenones.[8]

Causality in Synthetic Design:

The choice of β-ketoenamines as precursors is strategic. The enaminone functionality serves a dual purpose: it activates the β-position for electrophilic attack and contains the pre-installed nitrogen group that facilitates the subsequent cyclization cascade. Molecular iodine (I₂) is employed not just as an iodinating agent but also as a mild oxidant to promote the cyclization and aromatization to the final chromone ring system. This approach represents an efficient atom and step economy, proceeding under relatively mild conditions.[1][8]

Workflow for Synthesis of 3-Iodochromones

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in the reactivity of the carbon-iodine bond. The C(sp²)-I bond is the most reactive among the corresponding halogens (I > Br > Cl) in one of the most powerful C-C bond-forming toolsets in modern organic synthesis: palladium-catalyzed cross-coupling reactions.[9][10] This high reactivity allows for transformations to occur under mild conditions with high functional group tolerance, a critical consideration in multi-step synthesis and drug development.[10]

The Palladium Cross-Coupling Catalytic Cycle

These reactions universally proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the 3-iodochromone, forming a square planar Pd(II) complex. This is typically the rate-determining step.

-

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Caption: General catalytic cycle for palladium cross-coupling.

Key Cross-Coupling Reactions

The 3-iodochromone scaffold is an excellent substrate for several cornerstone cross-coupling reactions.

| Reaction | Coupling Partner (R-M) | Resulting Bond | Key Advantages & Insights |

| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OR)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | High functional group tolerance; mild conditions; commercially available and stable reagents. The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical for activating the boronic acid for transmetalation.[9][11] |

| Sonogashira | Terminal Alkynes (R-C≡C-H) | C(sp²)-C(sp) | Direct route to alkynylated chromones. Requires a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[11][12] |

| Heck | Alkenes | C(sp²)-C(sp²) (alkenyl) | Forms a new C-C bond and a double bond. The regioselectivity and stereoselectivity (typically trans) are key considerations. |

| Stille | Organostannanes (R-SnR'₃) | C(sp²)-C(sp²), C(sp²)-C(sp) | Broad scope, but the toxicity of tin reagents is a significant drawback, especially in a drug development context. |

Applications in Drug Discovery and Materials Science

The ability to rapidly and efficiently diversify the 3-position of the chromone scaffold via cross-coupling makes this compound an invaluable starting material for generating compound libraries for high-throughput screening.

-

Medicinal Chemistry: By coupling various aryl, heteroaryl, or alkyl groups, chemists can systematically probe the structure-activity relationship (SAR) of chromone-based inhibitors for targets like p38α MAPK, cholinesterases, and various kinases.[3][4] For instance, introducing specific aromatic functionalities can enhance binding affinity to protein targets or modulate physicochemical properties like solubility and cell permeability.

-

Materials Science: The introduction of conjugated systems via Suzuki or Sonogashira coupling can be used to develop novel fluorescent probes or materials with interesting photophysical properties.

Experimental Protocols

The following protocols are representative methodologies. As a Senior Application Scientist, I must emphasize that optimization of catalyst, ligand, base, solvent, and temperature is crucial for any new substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Self-Validation: The success of this protocol is validated by the consumption of starting material (monitored by TLC or LC-MS) and the appearance of a new, less polar product. Full characterization (NMR, MS) of the purified product confirms the structure.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).

-

Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a phosphine ligand (e.g., XPhos, SPhos, 8-16 mol%). Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos accelerates the rate-limiting oxidative addition and the final reductive elimination step, improving overall efficiency.[11]

-

Solvent and Degassing: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water). The system is then subjected to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

Self-Validation: Progress is monitored by the disappearance of the iodochromone. The formation of the desired product is confirmed by spectroscopic methods, noting the appearance of alkyne signals in the ¹³C NMR (δ 80-90 ppm) and potentially a C≡C stretch in the IR spectrum (~2100-2260 cm⁻¹).

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.) and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).

-

Solvent and Reagents: Add a degassed solvent system (typically THF/Et₃N, 1:1 v/v). Causality: Triethylamine (Et₃N) serves as both the base and a solvent. It neutralizes the HI generated during the reaction and facilitates the formation of the copper acetylide.[11][12]

-

Alkyne Addition: Add the terminal alkyne (1.2-2.0 eq.) via syringe.

-

Reaction: Heat the mixture (typically 40-60 °C) and stir until the starting material is consumed.

-

Workup and Purification: Concentrate the reaction mixture, then redissolve in an organic solvent and wash with aqueous NH₄Cl to remove copper salts. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a powerful and versatile platform for chemical innovation. Its robust synthesis and, most importantly, the exceptional reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions, provide an efficient and modular approach to synthesizing vast arrays of complex chromone derivatives. For professionals in drug discovery and materials science, mastering the chemistry of this scaffold provides a reliable and strategic pathway to novel molecules with tailored functions and properties.

References

-

ResearchGate. (2014). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Available at: [Link][8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10901720, 3-Iodochromone. Retrieved January 4, 2026, from [Link].[7]

-

SpectraBase. (n.d.). (E)-3-Iodo-2-styryl-4H-chromen-4-one. Retrieved January 4, 2026, from [Link].[13]

-

SciSpace. (n.d.). Advances in Heterocyclic Chemistry. Retrieved January 4, 2026, from [Link].[1]

-

ResearchGate. (n.d.). Synthetic approach of 3-hydroxy-4H-chromen-4-one. Retrieved January 4, 2026, from [Link].[14]

-

Organic Chemistry Portal. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Retrieved January 4, 2026, from [Link].[15]

-

ChemSynthesis. (n.d.). 6-fluoro-3-iodo-2-phenyl-4H-chromen-4-one. Retrieved January 4, 2026, from [Link].[16]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 466288, 2-(3-Iodophenyl)chromen-4-one. Retrieved January 4, 2026, from [Link].[17]

-

NPAA. (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. Retrieved January 4, 2026, from [Link].[2]

-

ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of 3 and 4. Retrieved January 4, 2026, from [Link].[11]

-

PubMed. (2025). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. Retrieved January 4, 2026, from [Link].[3]

-

National Center for Biotechnology Information. (n.d.). 3-(3-Nitrobenzyl)-4H-chromen-4-one. Retrieved January 4, 2026, from [Link].[18]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved January 4, 2026, from [Link].[12]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 4, 2026, from [Link].[9]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved January 4, 2026, from [Link].[10]

-

ResearchGate. (n.d.). 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one. Retrieved January 4, 2026, from [Link].[19]

-

PubMed. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. Retrieved January 4, 2026, from [Link].[4]

-

YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved January 4, 2026, from [Link].[20]

-

MDPI. (1989). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Retrieved January 4, 2026, from [Link].[5]

-

ResearchGate. (n.d.). Exploration of chromen-4-one based scaffold's potential in Alzheimer's disease: Design, Synthesis and Biological evaluations. Retrieved January 4, 2026, from [Link].[6]

Sources

- 1. scispace.com [scispace.com]

- 2. npaa.in [npaa.in]

- 3. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Iodochromone | C9H5IO2 | CID 10901720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nobelprize.org [nobelprize.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. 2-(3-Iodophenyl)chromen-4-one | C15H9IO2 | CID 466288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-(3-Nitrobenzyl)-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

3-Iodo-4H-chromen-4-one structure and IUPAC name.

An In-Depth Technical Guide to 3-Iodo-4H-chromen-4-one: A Keystone Intermediate for Drug Discovery

For researchers and scientists in the field of medicinal chemistry, the 4H-chromen-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds, from natural flavonoids to synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antitubercular properties.[2][4][5] Within this versatile class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The presence of a halogen at the 3-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, making it a cornerstone for building libraries of novel therapeutic agents.

This guide provides a comprehensive technical overview of this compound, covering its structure, synthesis, reactivity, and applications, designed for professionals engaged in drug development and synthetic chemistry.

Core Structure and Physicochemical Properties

The foundational structure of this compound consists of a fused benzene and γ-pyrone ring, with an iodine atom substituted at the C3 position of the pyrone ring. This arrangement establishes the molecule's core chemical identity and reactivity profile.

IUPAC Name: 3-iodochromen-4-one[6]

Synonyms: 3-Iodochromone, this compound[6]

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₅IO₂ | PubChem[6] |

| Molecular Weight | 272.04 g/mol | PubChem[6] |

| Exact Mass | 271.93343 Da | PubChem[6] |

| CAS Number | 122775-34-2 | PubChem[6] |

| Appearance | Solid (typical) | Sigma-Aldrich |

| XLogP3-AA | 2.2 | PubChem[6] |

Synthesis of this compound

The synthesis of 3-iodochromones is most effectively achieved through the electrophilic cyclization of β-ketoenamines derived from 2'-hydroxyacetophenones. This method is robust and provides a direct route to the desired iodinated scaffold.[7]

Conceptual Workflow: From Precursor to Product

The synthesis follows a logical progression from a readily available starting material to the final iodinated chromone. The workflow is designed to first create a key intermediate that is then induced to cyclize in the presence of an iodine source.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Enaminone Intermediate

This protocol describes a validated method for synthesizing the title compound. The rationale behind using N,N-dimethylformamide dimethyl acetal (DMF-DMA) is its efficiency in forming the enaminone intermediate, which is pre-organized for the subsequent cyclization step. Molecular iodine (I₂) then acts as both an electrophile to activate the enaminone and the source of the iodine atom in an iodocyclization reaction.

Materials:

-

2'-Hydroxyacetophenone

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Molecular Iodine (I₂)

-

Dioxane (solvent)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Enaminone Intermediate:

-

In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous dioxane.

-

Add DMF-DMA (1.2 eq) to the solution.

-

Heat the reaction mixture at 80-90 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

-

-

Electrophilic Iodocyclization:

-

Dissolve the crude enaminone intermediate in dioxane.

-

Add molecular iodine (I₂, 1.5 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

-

Spectroscopic Characterization

Confirmation of the structure of this compound is achieved through standard spectroscopic techniques. The data presented below are representative values based on analyses of closely related chromone structures.[7]

| Technique | Data and Interpretation |

| ¹H NMR | δ 8.20-8.30 (dd, 1H, H-5), δ 7.70-7.85 (m, 2H, H-2, H-7), δ 7.40-7.60 (m, 2H, H-6, H-8). The downfield shift of H-5 is characteristic and due to the anisotropic effect of the carbonyl group. |

| ¹³C NMR | δ ~174 (C=O, C-4), δ ~156 (C-8a), δ ~134 (C-7), δ ~126 (C-5), δ ~125 (C-6), δ ~120 (C-4a), δ ~118 (C-8), δ ~85-90 (C-3, iodinated carbon). The C-3 signal is significantly shielded due to the heavy atom effect of iodine. |

| FTIR (KBr) | ν ~1630-1650 cm⁻¹ (C=O stretch of γ-pyrone), ν ~1580-1600 cm⁻¹ (C=C aromatic stretch). |

| Mass Spec (ESI) | m/z 272.9 [M+H]⁺, confirming the molecular weight. |

Reactivity and Synthetic Utility in Drug Development

The true value of this compound for drug development professionals lies in its synthetic versatility. The carbon-iodine bond at the C3 position is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents. This capability is critical for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key cross-coupling reactions using this compound.

This strategic functionalization enables the synthesis of diverse compound libraries targeting a range of diseases:

-

Oncology: The chromone scaffold is found in compounds designed as kinase inhibitors and anticancer agents.[2]

-

Infectious Diseases: Chromone derivatives have been developed as potent agents against multidrug-resistant tuberculosis.[5]

-

Neurodegenerative Diseases: The scaffold is a key component in multi-target agents designed to combat Alzheimer's disease by inhibiting acetylcholinesterase.[8]

-

Diabetic Complications: Derivatives of 4H-chromen-4-one have been identified as selective Rho kinase (ROCK) inhibitors, showing potential for treating diabetic retinopathy.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is more than just a simple heterocyclic compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and, more importantly, its versatile reactivity make it an indispensable building block for the creation of novel, complex, and biologically active molecules. For researchers and drug development professionals, mastering the chemistry of this intermediate opens the door to vast areas of therapeutic discovery, from oncology to neurodegeneration.

References

-

Sosnovskikh, V. Y., & Moshkin, V. S. (2014). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Russian Chemical Bulletin, 63(2), 543-545. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10901720, 3-Iodochromone. Retrieved from [Link]

-

Wiley (n.d.). (E)-3-Iodo-2-styryl-4H-chromen-4-one. SpectraBase. Retrieved from [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2020). Recent Advances in the Synthesis of 4H-Chromen-4-ones. In Advances in Heterocyclic Chemistry (Vol. 132, pp. 111-215). Elsevier. Available at: [Link]

-

Kumar, R., & Yusuf, M. (2018). Synthetic approach of 3-hydroxy-4H-chromen-4-one. ResearchGate. Available at: [Link]

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Available at: [Link]

-

Sakshi, S., & Kumar, A. (2014). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and evaluation of biological activities. Natural Products: An Indian Journal. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10911635, 4-Heptanone, 3-iodo-. Retrieved from [Link]

-

Fun, H. K., et al. (2020). 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one. IUCrData, 5(2), x200110. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66884039, 4H-chromen-4-one hydrochloride. Retrieved from [Link]

-

Zhao, L., et al. (2019). Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. Journal of Medicinal Chemistry, 62(23), 10691-10710. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10286, Chromone. Retrieved from [Link]

-

Gwaram, N. S., et al. (2023). Chromones: Privileged scaffold in anticancer drug discovery. Drug Development Research. Available at: [Link]

-

Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. Bioorganic & Medicinal Chemistry Letters, 30(5), 126938. Available at: [Link]

-

Singh, M., et al. (2017). Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations. Bioorganic & Medicinal Chemistry, 25(24), 6561-6569. Available at: [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). ResearchGate. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. npaa.in [npaa.in]

- 5. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Iodochromone | C9H5IO2 | CID 10901720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Iodo-4H-chromen-4-one: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The chromen-4-one scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anti-fungal, and anti-tumor properties.[1] The strategic functionalization of this privileged core is paramount for the development of novel therapeutics. 3-Iodo-4H-chromen-4-one emerges as a pivotal intermediate in this endeavor. Its iodine substituent serves as a versatile synthetic handle, enabling a wide array of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity in modern cross-coupling reactions and its potential applications in drug discovery.

Section 1: Core Molecular Identification

The foundational step in utilizing any chemical compound is its unambiguous identification. This section provides the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 122775-34-2 | [2] |

| Molecular Formula | C₉H₅IO₂ | [2] |

| IUPAC Name | 3-iodochromen-4-one | [2] |

| Molecular Weight | 272.04 g/mol | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2)I | [2] |

| InChIKey | SZDBDDKQJHHRGH-UHFFFAOYSA-N | [2] |

Section 2: Synthesis of this compound

The synthesis of this compound is efficiently achieved through a reliable two-step sequence starting from the readily available 2'-hydroxyacetophenone. This method involves the formation of an enaminone intermediate, which then undergoes an iodine-mediated cyclization.[1]

Diagram of the Synthetic Pathway

Sources

An In-depth Technical Guide to the Physical and Spectral Properties of 3-Iodochromone

Introduction: The Significance of the Chromone Scaffold and the Role of 3-Iodochromone

The chromone (4H-chromen-4-one) framework is a privileged heterocyclic scaffold abundant in nature and central to the fields of medicinal chemistry and drug discovery.[1] Molecules incorporating this structure exhibit a vast array of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] This has established the chromone core as a valuable pharmacophore in the development of novel therapeutics.

Within this important class of compounds, 3-iodochromone emerges as a particularly versatile and powerful synthetic intermediate. The presence of an iodine atom at the C3-position not only influences the molecule's electronic properties but also serves as a reactive handle for introducing molecular diversity. The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the strategic construction of complex, functionally substituted chromones.[4] This capability makes 3-iodochromone an indispensable building block for creating libraries of novel compounds for biological screening and developing advanced functional materials.[5]

This technical guide provides a comprehensive examination of the essential physical and spectral properties of 3-iodochromone, offering researchers, scientists, and drug development professionals a detailed reference for its synthesis, characterization, and application.

Synthesis of 3-Iodochromone: A Methodological Overview

Several synthetic routes to 3-iodochromone have been developed, each with distinct advantages. A highly efficient and widely adopted method involves a two-step process commencing with a substituted 2-hydroxyacetophenone. This approach is favored for its operational simplicity and good overall yields.[2]

The causality of this experimental design lies in the initial formation of a highly reactive enaminone intermediate. The condensation of 2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) creates a nucleophilic enamine that is primed for cyclization. The subsequent introduction of iodine serves as both an electrophile to initiate the cyclization and the source of the C3-iodo substituent, proceeding through an iodocyclization mechanism.

Experimental Protocol: Two-Step Synthesis from 2-Hydroxyacetophenone

This protocol is a self-validating system; successful formation of the intermediate (Step 1) and final product (Step 2) can be readily monitored by Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed later in this guide.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine substituted 2-hydroxyacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0 eq).

-

Reaction: Heat the mixture at 90°C. The reaction is typically complete overnight.

-

Monitoring: Progress can be monitored by TLC, eluting with a hexane:ethyl acetate mixture (e.g., 85:15 v/v). The disappearance of the starting acetophenone and the appearance of a new, more polar spot indicates enaminone formation.[2]

-

Work-up and Purification: Upon completion, allow the reaction to cool to room temperature. Remove the excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure enaminone.[2]

Step 2: Iodocyclization to 3-Iodochromone

-

Reactant Preparation: Dissolve the purified enaminone intermediate from Step 1 in a suitable solvent such as dioxane or acetonitrile.

-

Reaction: Add iodine (I₂) (approximately 1.2-1.5 eq) to the solution. Heat the mixture to reflux.

-

Monitoring: The reaction can be monitored by TLC (e.g., ethyl acetate:hexane, 3:7 v/v) for the consumption of the enaminone and the formation of the 3-iodochromone product.[2][6]

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent in vacuo. The crude residue can be purified by recrystallization or column chromatography to afford 3-iodochromone as a solid.

Caption: Synthetic workflow for 3-iodochromone.

Physical Properties of 3-Iodochromone

The physical properties of 3-iodochromone are fundamental to its handling, storage, and application in synthetic protocols. The compound is typically a pale yellow solid at room temperature, with solubility in common organic solvents like chloroform, ethyl acetate, and acetone.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅IO₂ | [7] |

| Molecular Weight | 272.04 g/mol | [7] |

| Appearance | Pale yellow crystals or powder | [8][9] |

| Melting Point | 92.0 - 101.0 °C | [8][9] |

| CAS Number | 122775-34-2 | [7] |

| IUPAC Name | 3-iodo-4H-chromen-4-one | [8][9] |

| InChI Key | SZDBDDKQJHHRGH-UHFFFAOYSA-N | [8][9] |

Spectral Properties and Structural Elucidation

A comprehensive spectral analysis is crucial for confirming the identity and purity of synthesized 3-iodochromone. The following sections detail the characteristic features observed in key spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key functional groups within the 3-iodochromone molecule. The analysis confirms the presence of the α,β-unsaturated ketone system characteristic of the chromone core.

Expected Vibrational Frequencies:

-

C=O Stretch (Ketone): A strong, sharp absorption is expected in the range of 1630-1650 cm⁻¹ . This frequency is characteristic of the conjugated ketone carbonyl in the pyranone ring. Data from various 3-iodochromone derivatives consistently show this peak around 1628-1644 cm⁻¹.[2]

-

C=C Stretch (Aromatic & Alkene): Multiple absorptions are expected between 1540-1610 cm⁻¹ , corresponding to the C=C stretching vibrations of the benzene ring and the pyrone ring's double bond.[2]

-

C-O-C Stretch (Aryl Ether): A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether within the heterocyclic ring is typically observed around 1250-1270 cm⁻¹ .[2]

-

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the fingerprint region, typically below 900 cm⁻¹.

Experimental Protocol: IR Sample Preparation (KBr Pellet)

-

Preparation: Grind a small amount (1-2 mg) of 3-iodochromone with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Analysis: Place the KBr disc in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-iodochromone is characterized by signals in the aromatic region and a distinct singlet for the proton at the C2 position. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the iodine atom.

Expected ¹H NMR Signals (in CDCl₃):

-

H-2: A sharp singlet is expected around δ 8.2-8.4 ppm . This downfield shift is due to the deshielding effects of the adjacent oxygen atom and the C4-carbonyl group.

-

H-5: A doublet of doublets is expected around δ 8.1-8.2 ppm , being the most downfield of the aromatic protons due to its proximity to the strongly deshielding carbonyl group.

-

H-6, H-7, H-8: These aromatic protons will appear in the range of δ 7.3-7.8 ppm as a complex pattern of multiplets, with their exact shifts and coupling constants determined by their relative positions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum confirms the presence of all nine carbon atoms in their unique electronic environments.

Expected ¹³C NMR Signals (in CDCl₃):

-

C-4 (Carbonyl): The ketone carbonyl carbon is the most downfield signal, expected around δ 175-178 ppm .

-

C-2: This carbon, bonded to the C2-proton and adjacent to the ring oxygen, is expected around δ 155-160 ppm .

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These signals will appear in the typical aromatic region of δ 118-140 ppm .

-

C-3 (Iodinated Carbon): The carbon directly attached to the iodine atom is expected to be significantly shielded by the heavy atom effect, appearing further upfield than a typical sp² carbon, likely in the range of δ 90-95 ppm .

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of 3-iodochromone for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for referencing.[10]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Referencing: Use the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H; δ ≈ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) for chemical shift referencing.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of 3-iodochromone. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing an exact mass, which serves as definitive proof of the molecular formula.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound. For C₉H₅IO₂, the monoisotopic mass is 271.93343 Da .[7]

-

High-Resolution Data: In HRMS analysis (e.g., ESI-TOF), the measured mass should be within a few ppm of the calculated exact mass. For the [M+H]⁺ adduct, the expected m/z is 272.94072.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic pattern will be observed for the iodine atom itself. The pattern will be dictated by the natural abundance of ¹³C.

Experimental Protocol: HRMS Sample Preparation (LC-MS)

-

Solution Preparation: Prepare a dilute solution of 3-iodochromone (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: The analysis is typically performed on an LC-HRMS system, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.[2]

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in either positive or negative ion mode to observe adducts like [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the 3-iodochromone molecule. The extended conjugation of the benzopyranone system results in strong absorption in the UV region.

Expected UV-Vis Absorption: The chromone core contains a conjugated system that gives rise to characteristic π → π* and n → π* electronic transitions.[11]

-

π → π* Transitions: Strong absorption bands are expected in the range of 240-320 nm . The exact λₘₐₓ will be influenced by solvent polarity. Extending conjugation in related chromone systems typically results in a bathochromic (red) shift to longer wavelengths.[12]

-

n → π* Transition: A weaker, longer-wavelength absorption corresponding to the forbidden n → π* transition of the carbonyl group may also be observed, typically above 300 nm.

Experimental Protocol: UV-Vis Sample Preparation

-

Solution Preparation: Prepare a dilute solution of 3-iodochromone in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for accurate measurement.

-

Analysis: Record the spectrum against a solvent blank over a range of approximately 200-500 nm using a double-beam UV-Vis spectrophotometer.

Caption: Correlation of spectroscopic techniques to structural data.

Conclusion and Future Outlook

3-Iodochromone is a cornerstone intermediate for synthetic and medicinal chemists. Its physical and spectral properties are well-defined, allowing for reliable synthesis and characterization. The data presented in this guide—from vibrational frequencies in the IR spectrum to precise atomic environments in NMR and exact mass in MS—provide a robust framework for its identification and quality control. The true power of 3-iodochromone lies in its reactivity, where the C-I bond acts as a gateway to a vast chemical space of novel chromone derivatives. As researchers continue to explore new therapeutic agents and advanced materials, the fundamental understanding of this key building block will remain critical to driving innovation.

References

-

Zhou, C., Dubrovsky, A. V., & Larock, R. C. (2006). Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. The Journal of Organic Chemistry, 71(4), 1626–1632. [Link]

-

Kaushik, P., Shakil, N. A., & Rana, V. S. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry, 9, 636882. [Link]

- Gaspar, A., Martins, A., Silva, P., & Uriarte, E. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical Reviews, 114(9), 4960-4992. (Note: This is a general reference for chromone bioactivity, contextualizing the topic).

- Gammill, R. B. (1979). A new and efficient synthesis of 3-halogenated 4H-1-Benzopyran-4-ones. Synthesis, 1979(11), 901-903. (Note: This is a foundational synthesis paper cited in other sources).

-

Zhou, C., & Larock, R. C. (2006). Diversity-oriented synthesis of 3-iodochromones and heteroatom analogues via ICl-induced cyclization. PubMed. [Link]

- Ismail, M. F., & Abd El Aziem, T. S. (2001). A new synthesis of 3-substituted-7-methoxy-4H-1-benzopyran-4-ones. Indian Journal of Chemistry - Section B, 40B(1), 29-33. (Note: This provides context on general chromone synthesis).

-

National Center for Biotechnology Information. (n.d.). 1H NMR and 13C NMR data for compounds 1 at 500 MHz (CD3OD) and 2 at 500 MHz (DMSO-d6). ResearchGate. [Link]

-

Royal Society of Chemistry. (2021). Supplementary Information. [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

-

National Center for Biotechnology Information. (2024). 3-Iodochromone. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, H2O, predicted) (HMDB0000030). [Link]

-

ResearchGate. (n.d.). S. 1 H-NMR spectrum of 3. [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved January 4, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved January 4, 2026, from [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]

- 3. H34295.MD [thermofisher.com]

- 4. Diversity-oriented synthesis of 3-iodochromones and heteroatom analogues via ICl-induced cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Iodochromone | C9H5IO2 | CID 10901720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. H34295.MD [thermofisher.com]

- 9. 3-Iodochromone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

Biological activity of 4H-chromen-4-one derivatives.

An In-depth Technical Guide to the Biological Activity of 4H-Chromen-4-one Derivatives

Executive Summary

The 4H-chromen-4-one, or chromone, scaffold is a cornerstone in medicinal chemistry and drug discovery. As a "privileged structure," it is prevalent in a vast array of natural products, particularly flavonoids, and serves as a versatile template for the design of novel therapeutic agents.[1][2] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[1][2] This guide offers a technical exploration of the key biological activities of 4H-chromen-4-one derivatives, intended for researchers, scientists, and drug development professionals. It delves into the underlying mechanisms of action, presents structure-activity relationship data, provides detailed experimental protocols for biological evaluation, and visualizes key cellular pathways. The aim is to furnish a comprehensive resource that not only summarizes the current state of knowledge but also provides practical, actionable insights for the development of next-generation therapeutics based on this potent scaffold.

The 4H-Chromen-4-one Scaffold: A Foundation for Diverse Bioactivity

The 4H-chromen-4-one core consists of a benzene ring fused to a γ-pyrone ring. This seemingly simple heterocyclic system is a key component of many natural products, such as flavonoids, which are renowned for their health benefits.[3][4] The structural rigidity of the chromone nucleus, combined with its capacity for extensive functionalization at various positions (primarily C2, C3, C5, C6, C7, and C8), allows for the fine-tuning of its physicochemical properties and biological targets. This synthetic versatility has enabled medicinal chemists to generate large libraries of derivatives and explore a wide range of pharmacological applications.[2][5] The low toxicity associated with many chromone-based compounds further enhances their appeal as potential drug candidates.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research, and 4H-chromen-4-one derivatives have emerged as a promising class of compounds with potent antiproliferative effects against various cancer cell lines.[6][7][8][9]

Mechanisms of Anticancer Action

The anticancer effects of chromone derivatives are multifaceted, often involving the modulation of key cellular processes that are dysregulated in cancer.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that drive cancer cell growth and survival. For instance, certain 4H-chromen-4-one derivatives have been designed as inhibitors of BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[6]

-

Apoptosis Induction: Many chromone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can be achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspase enzymes, which are the executioners of apoptosis.[8][10]

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., S phase), preventing them from completing the division process.[11]

-

Inhibition of Other Key Enzymes: Other reported mechanisms include the inhibition of topoisomerase enzymes, which are crucial for DNA replication, and carbonic anhydrases, which are involved in regulating tumor pH and metastasis.[9]

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative 4H-chromen-4-one derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity Metric (IC₅₀/EC₅₀) | Reference |

| Compound A16 | A375 (Human Melanoma) | Potent Antiproliferative | [6] |

| Compound A03/A10 | U2OS (Human Osteosarcoma) | Potent Antiproliferative | [6] |

| Unnamed Derivative | Human Colon Carcinoma | 9.68 µg/ml (EC₅₀) | [7] |

| Unnamed Derivative | Human Prostate Adenocarcinoma | 9.93 µg/ml (EC₅₀) | [7] |

| Compound 13 | MOLT-4 (T-lymphoblastic leukemia) | 24.4 ± 2.6 μM (IC₅₀) | [9] |

| Compound 13 | HL-60 (Promyelocytic leukemia) | 42.0 ± 2.7 μM (IC₅₀) | [9] |

| Compound 11 | MCF-7 (Breast adenocarcinoma) | 68.4 ± 3.9 μM (IC₅₀) | [9] |

| Compound 2f/2j | Cervical Cancer Cells | Significant Growth Inhibition | [11] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of 4H-chromen-4-one derivatives on cancer cells. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test 4H-chromen-4-one derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compound to the respective wells. Include wells for a positive control (e.g., cisplatin), a vehicle control (medium with the same concentration of DMSO as the test compounds), and a negative control (untreated cells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualization: BRAF-MEK-ERK Signaling Pathway

The following diagram illustrates the BRAF pathway, a common target for anticancer 4H-chromen-4-one derivatives.[6]

Caption: Inhibition of the BRAF kinase by 4H-chromen-4-one derivatives.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[3][12] 4H-chromen-4-one derivatives, particularly flavonoids, are well-known for their potent anti-inflammatory properties.[3][12][13]

Mechanisms of Anti-inflammatory Action

These compounds modulate inflammatory responses through several mechanisms:

-

Inhibition of Pro-inflammatory Mediators: A primary mechanism is the suppression of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][13][14]

-

Targeting Signaling Pathways: They can inhibit key inflammatory signaling cascades. A well-documented example is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway, which is activated by lipopolysaccharide (LPS), a component of bacterial cell walls.[3][13][14] By inhibiting this pathway, chromone derivatives can prevent the downstream production of inflammatory cytokines.

-

Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes that are central to the inflammatory process, such as p38α MAPK, which plays a critical role in regulating the production of inflammatory cytokines in immune cells like neutrophils.[15][16]

Data on Anti-inflammatory Activity

The table below highlights the anti-inflammatory activity of specific 2-phenyl-4H-chromen-4-one derivatives.

| Compound ID | Target/Assay | Activity Metric (IC₅₀) | Key Pathway Inhibited | Reference |

| Compound 8 | NO Production in RAW264.7 cells | Potent Inhibition | TLR4/MAPK | [3][13][14] |

| Compound 15b | Superoxide Anion Generation (Human Neutrophils) | Single-digit µM | p38α MAPK | [15][16] |

| Compound 15b | Elastase Release (Human Neutrophils) | Single-digit µM | p38α MAPK | [15][16] |

| Compound 3 | Superoxide Anion Generation (Human Neutrophils) | 4.62 ± 1.48 µM | Not specified | [17] |

| Compound 6 | Superoxide Anion Generation (Human Neutrophils) | 1.78 ± 0.35 µM | Not specified | [17] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol measures the ability of 4H-chromen-4-one derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

Principle: Macrophages (like the RAW 264.7 cell line) produce NO upon stimulation with LPS. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo dye, the intensity of which is proportional to the NO concentration and can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the 4H-chromen-4-one derivatives for 1-2 hours before stimulation. Include a vehicle control (DMSO).

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group to induce an inflammatory response and NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Griess Reagent Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Visualization: TLR4/MAPK Inflammatory Signaling Pathway

The diagram below shows how 4H-chromen-4-one derivatives can inhibit the LPS-induced inflammatory cascade.[3][13][14]

Caption: Inhibition of the TLR4/MAPK pathway by 4H-chromen-4-ones.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous diseases. 4H-chromen-4-one derivatives are effective antioxidants, primarily due to their ability to scavenge free radicals.[4][11][18][19]

Mechanism of Antioxidant Action

The primary antioxidant mechanism is direct free radical scavenging. The phenolic hydroxyl groups often present on the chromone scaffold can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting chromone radical is stabilized by resonance, making the parent molecule an effective antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

This is one of the most common and straightforward assays to evaluate the in vitro antioxidant capacity of chemical compounds.[4][18][19]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test 4H-chromen-4-one derivative in methanol or ethanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of various concentrations of the test compound solution to the wells.

-

For the positive control, use a known antioxidant such as ascorbic acid or Trolox.[18]

-

For the blank (control), add 100 µL of the solvent (methanol) instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm (or a similar wavelength depending on the spectrophotometer).

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Antimicrobial and Antiviral Activities

The 4H-chromen-4-one scaffold is also a valuable template for developing agents against infectious diseases.

Antibacterial and Antifungal Activity

Derivatives have shown activity against a range of pathogenic bacteria and fungi.[20][21][22][23] For example, one derivative isolated from a marine Streptomyces species was highly potent against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/ml.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation: Dispense a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) into the wells of a 96-well plate containing serial dilutions of the test compound in growth broth.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antiviral Activity

Recently, 4H-chromen-4-one derivatives, particularly flavonoids, have been investigated for their antiviral properties, including against SARS-CoV-2.[24][25]

Mechanism of Action: The proposed mechanisms often involve the inhibition of crucial viral enzymes. For SARS-CoV-2, computational and in vitro studies have shown that flavonoids containing the 4H-chromen-4-one scaffold can bind to and inhibit the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), both of which are essential for viral replication.[24][25] Isoginkgetin, a flavonoid, showed remarkable inhibition of SARS-CoV-2 with an IC₅₀ value of 22.81 μM in an in vitro assay.[24][25]

Conclusion and Future Perspectives

The 4H-chromen-4-one scaffold is undeniably a privileged structure in drug discovery, giving rise to derivatives with a wide spectrum of potent biological activities. The research highlighted in this guide demonstrates their potential as anticancer, anti-inflammatory, antioxidant, and anti-infective agents. The key to their success lies in the scaffold's synthetic tractability, which allows for precise structural modifications to optimize potency and selectivity for various biological targets.

Future research should focus on several key areas:

-

Mechanism Elucidation: While many activities are known, the precise molecular targets for many derivatives are yet to be identified. Advanced techniques like chemoproteomics can help deconvolve these targets.

-

Pharmacokinetic Optimization: Efforts should be directed towards improving the drug-like properties (ADME - absorption, distribution, metabolism, and excretion) of potent lead compounds to enhance their in vivo efficacy and oral bioavailability.

-

Multi-Targeting Ligands: Given that many chronic diseases are multifactorial, designing chromone derivatives that can modulate multiple targets simultaneously (e.g., acting as both anti-inflammatory and antioxidant agents) could lead to more effective therapies.[26]

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock its full potential in developing novel and effective treatments for a wide range of human diseases.

References

-

Yue, Y., Peng, J., Wang, D., Bian, Y., Sun, P., & Chen, C. (2017). Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

-

Chang, Y. H., et al. (2025). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. Biochemical Pharmacology. Available at: [Link]

-

Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Xiao, Y., et al. (2022). Full article: Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Taylor & Francis Online. Available at: [Link]

-

Yue, Y., et al. (2017). Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes. ACS Publications. Available at: [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2018). Advances in the Synthesis of 4H-Chromen-4-ones. Advances in Heterocyclic Chemistry. Available at: [Link]

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Taylor & Francis Online. Available at: [Link]

-

Ahmad, A., et al. (2023). Synthesis, Computational, Antimicrobial, Antioxidant, and ADME Study of 2-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One. Polycyclic Aromatic Compounds. Available at: [Link]

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. Available at: [Link]

-

Osipova, V., et al. (2022). Synthesis and antioxidant activity of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives. Pharmacia. Available at: [Link]

-

Silva, A. M. S., & Santos, C. M. M. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. ProQuest. Available at: [Link]

-

Chang, Y. H., et al. (2025). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. National Cheng Kung University Research Output. Available at: [Link]

-

Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Semantic Scholar. Available at: [Link]

-

Khan, M. S., et al. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. PubMed Central. Available at: [Link]

-

Sun, W., et al. (2017). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Sazak, A., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Patil, S. B., et al. (2023). Evaluation of DPPH Radical Scavenging Activity of 2-(Furan-2'-yl)-3-hydroxy-4H-chromen-4-one and Their Derivatives. ResearchGate. Available at: [Link]

-

Khan, M. S., et al. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS-CoV-2 using computational and in vitro approaches. PubMed. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2024). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Scientific Reports. Available at: [Link]

-

Mphahlele, M. J., et al. (2022). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. Molecules. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2019). In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. ResearchGate. Available at: [Link]

-

Ghorab, M. M., et al. (2016). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Available at: [Link]

-

Silva, A. M. S., & Santos, C. M. M. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Available at: [Link]

-

Kumar, P., & Rawat, P. (2023). Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Siddappareddy Gari, M. R., et al. (2023). Synthesis and Antioxidant Activity of some novel 4H-Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. ResearchGate. Available at: [Link]

-

Costa, M., et al. (2016). Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry. Available at: [Link]

-

Gomes, A. M. M., et al. (2021). Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. Molecules. Available at: [Link]

-

Chen, Y.-L., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. PubMed Central. Available at: [Link]

-

Saeedi, M., et al. (2018). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences. Available at: [Link]

-

Singh, N., et al. (2020). Design, synthesis and evaluation of 4H-Chromene-4-one analogues as potential Anti-bacterial and Anti-fungal agents. ResearchGate. Available at: [Link]

-

de Oliveira, T. B., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

-

Yang, Y.-L., et al. (2020). New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis. Molecules. Available at: [Link]

-

Zhao, L., et al. (2019). Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. Journal of Medicinal Chemistry. Available at: [Link]

-

Hasan, M. M., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. Available at: [Link]

-

Pandey, G., et al. (2023). The Flavonoid Derivative 2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one Protects Against Aβ42-Induced Neurodegeneration in Transgenic Drosophila: Insights from In Silico and In Vivo Studies. ResearchGate. Available at: [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - ProQuest [proquest.com]

- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 17. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS-CoV-2 using computational and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chromones: Core Strategies and Modern Innovations

Introduction